molecular formula C14H12O3 B1360231 3-(4-Methoxyphenoxy)benzaldehyde CAS No. 62373-80-2

3-(4-Methoxyphenoxy)benzaldehyde

Cat. No. B1360231
CAS RN: 62373-80-2
M. Wt: 228.24 g/mol
InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N
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Patent
US07345068B2

Procedure details

Triethylamine (7.1 ml, 51 mmol) was added dropwise at room temperature to a suspension of 3-hydroxybenzaldehyde (1.72 g, 14.1 mmol), 4-methoxyphenylboronic acid (3.16 g, 20.8 mmol), molecular sieves 4A powder (1.95 g) and copper (II) acetate (2.96 g, 16.3 mmol) in methylene chloride (100 ml), and the mixture was stirred for 27.5 hrs. The reaction mixture was diluted with ethyl acetate (200 ml), and the insoluble materials were filtered off and washed with ethyl acetate. The filtrate and washings were combined, washed with 10% hydrochloric acid and brine in turn and dried. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=7) to give 3-[(4-methoxy)phenoxy]benzaldehyde (596 mg, 19%) as a pale brown oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=[O:13].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>C(Cl)Cl.C(OCC)(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH:12]=[O:13])=[CH:21][CH:20]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.72 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
3.16 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
powder
Quantity
1.95 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.96 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 27.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
washed with 10% hydrochloric acid and brine in turn
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=7)

Outcomes

Product
Details
Reaction Time
27.5 h
Name
Type
product
Smiles
COC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 596 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.